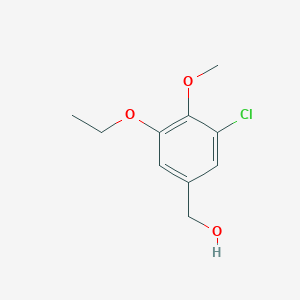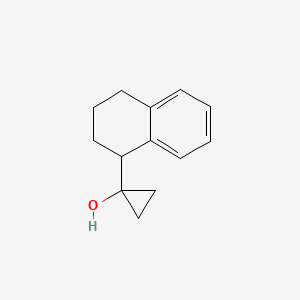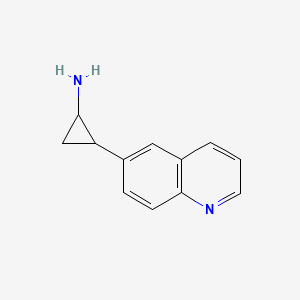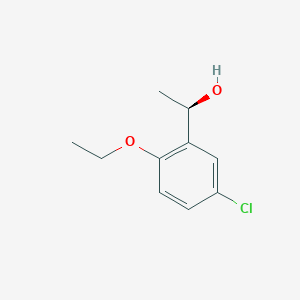![molecular formula C7H16ClNO2 B13596238 [3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride: is a chemical compound with the molecular formula C7H16ClNO2. It is a hydrochloride salt of [3-(dimethylamino)oxolan-3-yl]methanol, which is a derivative of oxolane (tetrahydrofuran) with a dimethylamino group and a methanol group attached to the third carbon atom of the oxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(dimethylamino)oxolan-3-yl]methanolhydrochloride typically involves the following steps:
Formation of [3-(dimethylamino)oxolan-3-yl]methanol: This can be achieved by reacting oxolane with dimethylamine in the presence of a suitable catalyst.
Conversion to Hydrochloride Salt: The resulting [3-(dimethylamino)oxolan-3-yl]methanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can participate in substitution reactions where the dimethylamino group or the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted oxolane derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-(dimethylamino)oxolan-3-yl]methanolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxolane ring provides structural stability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[3-(Dimethylamino)oxolan-3-yl]methanol: The parent compound without the hydrochloride salt.
[3-(Methylamino)oxolan-3-yl]methanol: A similar compound with a methylamino group instead of a dimethylamino group.
[3-(Dimethylamino)oxolan-3-yl]ethanol: A compound with an ethanol group instead of a methanol group.
Uniqueness:
- The presence of the hydrochloride salt enhances the solubility and stability of the compound.
- The dimethylamino group provides unique electronic properties that can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C7H16ClNO2 |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
[3-(dimethylamino)oxolan-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2)7(5-9)3-4-10-6-7;/h9H,3-6H2,1-2H3;1H |
Clé InChI |
PIPRRTAKZRXJKV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CCOC1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)












